molecular formula C13H16O2 B15243350 (E)-ethyl 3-(4-ethylphenyl)acrylate

(E)-ethyl 3-(4-ethylphenyl)acrylate

Cat. No.: B15243350
M. Wt: 204.26 g/mol
InChI Key: NXQYAHYRAUTZPE-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 3-(4-ethylphenyl)acrylate is an organic compound belonging to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an ethyl group attached to the phenyl ring and an acrylate moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(4-ethylphenyl)acrylate typically involves the esterification of 3-(4-ethylphenyl)acrylic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of (meth)acryloyl acid chloride and the corresponding alcohols in a scalable laboratory process platform . This method allows for the efficient and large-scale production of acrylate monomers.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(4-ethylphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylate moiety to an alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

    Oxidation: Formation of 3-(4-ethylphenyl)acrylic acid or 3-(4-ethylphenyl)acetone.

    Reduction: Formation of ethyl 3-(4-ethylphenyl)propanoate.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

(E)-ethyl 3-(4-ethylphenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(4-ethylphenyl)acrylate involves its interaction with specific molecular targets and pathways. The acrylate moiety can undergo polymerization reactions, forming cross-linked networks that provide structural integrity and stability. Additionally, the phenyl ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-ethyl 3-(4-ethylphenyl)acrylate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other acrylates and contributes to its specific applications in various fields.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl (E)-3-(4-ethylphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O2/c1-3-11-5-7-12(8-6-11)9-10-13(14)15-4-2/h5-10H,3-4H2,1-2H3/b10-9+

InChI Key

NXQYAHYRAUTZPE-MDZDMXLPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.